Ac4GlcNAz

Beschreibung

Historical Development of Metabolic Chemical Reporters

The conceptual foundation for this compound originated from three parallel scientific advancements:

Monosaccharide Metabolism Studies (1990s): Early work demonstrated that acetylated sugars like Ac4ManNAz could bypass membrane transporters and undergo intracellular deacetylation. This paved the way for designing "Trojan horse" probes carrying bioorthogonal handles.

Staudinger Ligation Breakthrough (2000): Bertozzi's refinement of the traceless Staudinger reaction enabled selective conjugation of azide-labeled biomolecules with triphenylphosphine derivatives. This established azides as prime candidates for metabolic incorporation.

Click Chemistry Revolution (2002–2010): Sharpless' CuAAC (Cu(I)-catalyzed azide-alkyne cycloaddition) and Bertozzi's SPAAC (strain-promoted azide-alkyne cycloaddition) provided high-yield conjugation methods compatible with living systems.

Table 1: Evolution of Key Azidosugar Reporters

Conceptual Framework of Bioorthogonal Chemistry

This compound operates through a three-stage metabolic labeling process:

- Cellular Uptake: Acetyl groups confer membrane permeability (logP = 1.2).

- Intracellular Processing: Cytosolic carboxylesterases remove acetyl groups, yielding GlcNAz.

- Enzymatic Incorporation: GlcNAz is phosphorylated to UDP-GlcNAz and used by:

Critical Reaction Parameters:

- Optimal concentration: 25–75 μM

- Labeling time: 24–48 hours for mammalian cells

- Detection limit: 50 fmol via LC-MS/MS

Figure 1 (Conceptual): Metabolic Fate of this compound

[Diagram would show: this compound → deacetylation → GlcNAz → UDP-GlcNAz → OGT-mediated protein modification → azide-alkyne conjugation]

Eigenschaften

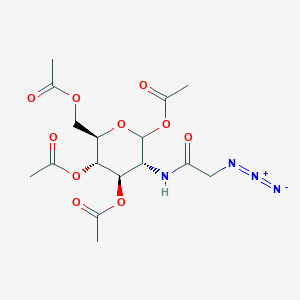

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-ALTVCHKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis from 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-β-D-glucopyranose

The most widely reported method involves substituting the chloroacetamido group of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-β-D-glucopyranose with an azidoacetyl moiety. This two-step process begins with the preparation of the chloroacetamido precursor via acetylation of D-glucosamine hydrochloride, followed by reaction with chloroacetic anhydride. The substitution is achieved using sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding the target compound with a reported purity of >95%.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 78–85% |

This method is favored for its scalability and minimal side products, though residual chloride impurities require careful purification via silica gel chromatography.

Multi-Step Synthesis from D-Glucosamine Hydrochloride

Sequential Protection and Functionalization

This approach begins with D-glucosamine hydrochloride, which undergoes trichloroethoxycarbonyl (Troc) protection at the C2 amine using trichloroethoxycarbonyl chloride (TrocCl) and sodium bicarbonate. Subsequent acetylation of hydroxyl groups with acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP) in pyridine yields 1,3,4,6-tetra-O-acetyl-2-Troc-2-deoxy-β-D-glucopyranose. The Troc group is then displaced by azidoacetyl via nucleophilic substitution using sodium azide and tetrabutylammonium iodide (TBAI) in acetonitrile at 50°C.

Critical Steps:

-

Troc Protection:

-

Acetylation:

-

Azidoacetyl Introduction:

Copper-Mediated Azide Transfer

Click Chemistry-Inspired Approach

A recent innovation employs copper(II) sulfate pentahydrate and ascorbic acid to facilitate azide transfer from azidoacetic acid to the C2 amine of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose. The reaction proceeds in DMF at room temperature, achieving 85% yield within 8 hours. This method leverages the reducing properties of ascorbic acid to generate Cu(I), which catalyzes the formation of the azidoacetamido bond.

Optimized Parameters:

| Component | Quantity |

|---|---|

| Copper(II) sulfate | 0.25 equiv |

| Ascorbic acid | 0.83 equiv |

| Azidoacetic acid | 1.2 equiv |

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Chloro Substitution | 78–85% | >95% | High | Short reaction time |

| N-Benzyl Deprotection | 90% | 98% | Moderate | Stereochemical control |

| Multi-Step Synthesis | 75% | 92% | Low | Versatile intermediate use |

| Copper-Mediated | 85% | 95% | High | Mild conditions |

Analytical Characterization

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, DMF.

Click Chemistry: Copper(I) iodide, alkyne derivatives.

Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed

Substitution: Formation of triazole derivatives in click chemistry.

Reduction: Formation of 2-amino-2-deoxy-D-glucopyranose derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.

Biology: Employed in metabolic labeling of glycans and studying glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in imaging techniques.

Wirkmechanismus

The mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate involves its incorporation into biological systems where it can participate in various biochemical processes. The azido group allows for bioorthogonal reactions, enabling the compound to be used as a probe for tracking and studying biological molecules. The acetyl groups enhance its solubility and stability, facilitating its use in various experimental conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Data

Table 2: Physicochemical Properties

Biologische Aktivität

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, commonly referred to as Ac4GlcNAz, is a chemically modified derivative of N-acetylglucosamine (GlcNAc). It features an azide group that enhances its utility in metabolic labeling and glycan research. This compound has garnered attention in biochemical studies due to its ability to participate in the hexosamine biosynthetic pathway and its potential applications in glycoprotein labeling.

- Molecular Formula : C16H22N4O10

- Molecular Weight : 430.37 g/mol

- CAS Number : 98924-81-3

- Synonyms : this compound, N-Azidoacetylglucosamine-tetraacylated

Biological Activity

The biological activity of this compound is primarily characterized by its role as a metabolic reporter for glycans. The azide functional group allows for bioorthogonal reactions, making it a valuable tool for studying glycosylation processes in cells.

- Cell Membrane Permeation : The acetyl groups on this compound facilitate its entry into cells. Once inside, carboxyesterases remove these groups, allowing the azide-modified glucosamine to participate in cellular metabolism .

- Incorporation into Glycans : After deacetylation, this compound is incorporated into glycoproteins via the hexosamine biosynthetic pathway. This incorporation can be visualized using fluorescent tags through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) techniques .

- Glycosaminoglycan Synthesis Inhibition : Studies have shown that certain analogs of GlcNAc can inhibit the synthesis of glycosaminoglycans (GAGs). For instance, the incorporation of 2-acetamido-2-deoxy-D-glucose analogs demonstrated a concentration-dependent reduction in GAG synthesis without affecting total protein synthesis .

Study 1: Metabolic Labeling in Mammalian Cells

A study evaluated the incorporation of this compound into mammalian cells. Researchers treated cells with varying concentrations of this compound and assessed protein labeling through bioorthogonal reactions. Results indicated that while lower concentrations promoted metabolic flux into reductive equivalents, higher concentrations (200 µM) exhibited cytotoxicity after prolonged exposure .

Study 2: Glycosaminoglycan Synthesis

In another investigation involving primary hepatocytes, various GlcNAc analogs were tested for their effects on GAG synthesis. The results highlighted that some acetylated analogs inhibited D-[3H]glucosamine incorporation into GAGs by competing for metabolic pathways without impacting overall protein synthesis .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cell Membrane Permeation | Enhanced by acetyl groups; allows intracellular activity |

| Glycan Incorporation | Participates in glycoprotein synthesis via hexosamine pathway |

| Metabolic Labeling | Utilizes bioorthogonal reactions for visualization of glycoproteins |

| GAG Synthesis Inhibition | Certain analogs reduce GAG synthesis without affecting total protein levels |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate to ensure high purity?

- Methodological Answer : The compound is typically synthesized via sequential acetylation and azide functionalization of glucosamine derivatives. Key steps include:

- Acetylation of hydroxyl groups using acetic anhydride in the presence of DMAP (4-(dimethylamino)pyridine) to protect reactive sites .

- Azide introduction via nucleophilic substitution or click chemistry modifications .

- Purification via column chromatography (e.g., silica gel) or recrystallization to achieve ≥98% purity, as validated by HPLC .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm acetyl group positions (¹H and ¹³C NMR) and azide integration .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF for exact mass matching C₁₄H₂₁N₃O₉) .

- FT-IR : Identify characteristic azide (~2100 cm⁻¹) and acetyl carbonyl (~1740 cm⁻¹) stretches .

Q. How is this compound utilized in click chemistry for bioconjugation applications?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling. Example workflow:

- React with alkyne-functionalized probes (e.g., fluorophores, peptides) in PBS buffer (pH 7.4) with CuSO₄/sodium ascorbate .

- Monitor reaction progress via TLC or LC-MS to ensure complete conversion .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Store at –20°C under inert gas (argon/nitrogen) to prevent azide decomposition .

- Avoid prolonged exposure to light or moisture, which may hydrolyze acetyl groups .

Advanced Research Questions

Q. How can researchers address challenges in regioselective glycosylation using this compound?

- Methodological Answer :

- Use temporary protecting groups (e.g., benzylidene) to direct glycosylation to specific hydroxyl positions .

- Optimize reaction conditions (e.g., glycosyl donor-to-acceptor ratio, solvent polarity) to favor β-anomer formation, as observed in analogous glucopyranose derivatives .

Q. What experimental strategies resolve contradictions in reported reactivity of azide-functionalized glucosamine derivatives?

- Methodological Answer : Discrepancies arise from varying N-protection strategies (e.g., phthalimido vs. tetrachlorophthalamido groups). To reconcile

- Compare kinetic studies of click reactions under identical conditions (temperature, catalyst loading) .

- Use DFT calculations to model steric/electronic effects of substituents on azide reactivity .

Q. How can the metabolic incorporation of this compound into cellular glycans be tracked quantitatively?

- Methodological Answer :

- Metabolic Labeling : Incubate cells with the compound (10–50 µM) and track via bioorthogonal probes (e.g., alkyne-fluorophores) post-fixation .

- Quantitative LC-MS/MS : Digest labeled glycoproteins with PNGase F and analyze released glycans for azide-modified species .

Q. What advanced techniques validate its use in synthesizing hetero-bifunctional crosslinkers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.